molecular formula C15H11BrN2O B304666 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone

4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone

Cat. No. B304666
M. Wt: 315.16 g/mol
InChI Key: GFFLJIAPGOHDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone is a chemical compound that belongs to the class of phthalazinone derivatives. It is commonly used in scientific research for its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it has anti-inflammatory properties. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. Additionally, it has been shown to inhibit the replication of certain viruses, making it a potential antiviral agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its unique properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for research on 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone. One potential direction is the development of new drug candidates based on the compound's anti-inflammatory, antitumor, and antiviral properties. Another direction is the synthesis of novel metal complexes using 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone as a ligand. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields.

Scientific Research Applications

4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.

properties

Product Name

4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

4-(4-bromophenyl)-2-methylphthalazin-1-one

InChI

InChI=1S/C15H11BrN2O/c1-18-15(19)13-5-3-2-4-12(13)14(17-18)10-6-8-11(16)9-7-10/h2-9H,1H3

InChI Key

GFFLJIAPGOHDSG-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Br

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-(4-bromobenzoyl)benzoic acid (15.0 g, 49.2 mmol) in toluene (75 mL) at room temperature was added methylhydrazine (2.88 mL, 54.1 mmol). The reaction mixture was heated to reflux while collecting water in a Dean Stark trap for 3 hours, additional methylhydrazine (2.0 mL) was added and refluxing was continued for 15 minutes. The reaction mixture was cooled to room temperature and the product was collected by filtration and dried in vacuo to afford 13.4 g (87%) of 2-methyl-4-(4-bromophenyl)-1-(2H)-phthalazinone, m.p. 168°-170° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
2.88 mL
Type
reactant
Reaction Step Two

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